molecular formula C6H11N3O3 B12628112 2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide CAS No. 918814-08-1

2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide

Cat. No.: B12628112
CAS No.: 918814-08-1
M. Wt: 173.17 g/mol
InChI Key: CKKJBBUIFFTLAU-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a methyl group, and a propanoyloxyimino group attached to an acetamide backbone.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of active hydrogen on the C-2 position of the compound .

Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, ethyl cyanoacetate, and 1,4-dithiane-2,5-diol . The reactions are typically carried out in solvents such as ethanol, with some reactions requiring catalytic amounts of specific reagents .

Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, such as thiophene-3-carboxamide derivatives . These products are of significant interest due to their potential biological activities.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide include N-cyanoacetamides and aminomethyl propanol . These compounds share structural similarities and are used in the synthesis of various heterocyclic compounds.

Uniqueness: What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse products. Its role as a transient directing group in Pd-catalyzed reactions further highlights its versatility and potential in synthetic chemistry .

Biological Activity

2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H12N2O3\text{C}_7\text{H}_{12}\text{N}_2\text{O}_3

The compound exhibits biological activity through various mechanisms, including:

  • Inhibition of Enzymes : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways.
  • Antiparasitic Activity : Studies indicate that it may possess antiparasitic properties, particularly against intestinal unicellular parasites such as Giardia intestinalis and Entamoeba histolytica .
  • Modulation of Cellular Pathways : The compound affects cellular pathways related to oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like diabetes .

Antiparasitic Activity

Research has demonstrated that this compound exhibits significant antiparasitic activity. In vitro studies revealed:

  • IC50 Values : The compound showed an IC50 of 3.95 μM against Giardia intestinalis, making it approximately seven times more effective than the standard treatment, benznidazole .
  • Comparative Efficacy : Against Trichomonas vaginalis, it displayed four times more activity compared to benznidazole, indicating a strong potential as an antiparasitic agent .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic processes:

EnzymeActivity
Sterol O-acyltransferase (EC 2.3.1.26)Inhibitory effects observed, which may influence cholesterol metabolism and related disease states .

Case Study 1: Diabetic Retinopathy

A study by Zhang et al. indicated that the compound's intervention improved symptoms related to diabetic retinopathy by enhancing mitochondrial autophagy and reducing oxidative stress in liver tissues. This was evidenced by increased expression levels of protective proteins and decreased levels of harmful factors like vascular endothelial growth factor (VEGF) .

Case Study 2: Antiparasitic Efficacy

In a comparative study on the efficacy of various compounds against intestinal parasites, this compound was highlighted for its superior activity against Giardia intestinalis, suggesting potential for further development as a therapeutic agent for parasitic infections .

Pharmacokinetics and Toxicity

Preliminary assessments suggest favorable pharmacokinetic properties for the compound:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Moderate ability to cross the blood-brain barrier.
  • Toxicity Profile : Non-carcinogenic with low Ames test toxicity .

Properties

CAS No.

918814-08-1

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

[[1-amino-2-(methylamino)-2-oxoethylidene]amino] propanoate

InChI

InChI=1S/C6H11N3O3/c1-3-4(10)12-9-5(7)6(11)8-2/h3H2,1-2H3,(H2,7,9)(H,8,11)

InChI Key

CKKJBBUIFFTLAU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)ON=C(C(=O)NC)N

Origin of Product

United States

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